
Gallium(III) trifluoromethanesulfonate
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Overview
Description
Gallium(III) trifluoromethanesulfonate (Ga(CF₃SO₃)₃), also known as gallium triflate, is a metal triflate salt widely used as a Lewis acid catalyst in organic synthesis. Key properties include:
- Molecular formula: C₃F₉GaO₉S₃
- Molecular weight: 516.91–516.93 g/mol
- Physical state: Hygroscopic white powder
- CAS number: 74974-60-0
- Density: 1.70 g/cm³
Its hygroscopic nature necessitates careful handling under inert conditions, and it is commercially available in high purity (≥98%) for catalytic applications .
Preparation Methods
Gallium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of gallium(III) oxide with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Gallium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Friedel-Crafts Alkylation and Acylation: It acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.
Reductive Amination: This compound catalyzes the direct reductive amination of aldehydes, leading to the formation of secondary and tertiary amines.
Dehydration of Oximes: This compound can catalyze the dehydration of oximes to nitriles, showcasing its versatility in organic transformations.
Scientific Research Applications
Catalytic Applications
1.1 Lewis Acid Catalysis
Gallium triflate is recognized for its effectiveness as a Lewis acid catalyst in numerous organic reactions, including:
- Friedel-Crafts Reactions : Gallium triflate has been employed in Friedel-Crafts alkylation and acylation reactions. It demonstrates water tolerance and can be reused multiple times without significant loss of activity, making it a sustainable option compared to traditional catalysts like aluminum chloride .
- Strecker Reaction : It catalyzes the efficient Strecker reaction of ketones to produce amino acids, showcasing its ability to facilitate complex transformations under mild conditions .
1.2 Solvate Ionic Liquids
Recent studies have explored gallium triflate's role in forming solvate ionic liquids (SILs). These SILs exhibit enhanced catalytic properties due to their unique solvation environment. For instance, gallium triflate combined with triglyme has shown improved performance in cycloaddition reactions compared to its aluminum counterpart, achieving full conversion in significantly shorter reaction times .
Comparison of Catalytic Performance
The following table summarizes the catalytic performance of gallium triflate in various reactions compared to other Lewis acids:
Reaction Type | Catalyst Used | Conversion Rate (%) | Selectivity (%) | Reaction Time (min) |
---|---|---|---|---|
Friedel-Crafts Alkylation | Gallium(III) Triflate | 95 | 90 | 30 |
Friedel-Crafts Acylation | Aluminum Chloride | 80 | 75 | 60 |
Strecker Reaction | Gallium(III) Triflate | 90 | 85 | 25 |
Cycloaddition | Gallium(III) Triflate | 100 | 93 | 120 |
Case Studies
3.1 Efficient Synthesis of Amino Acids
In a study focusing on the synthesis of fluorine-containing amino acids, gallium triflate was utilized as a catalyst for the Strecker reaction involving ketones. The method demonstrated high efficiency and selectivity, making it valuable for producing compounds used in biological tracers and enzyme inhibitors .
3.2 Sustainable Catalysis in Organic Reactions
Gallium triflate's ability to function under aqueous conditions without hydrolysis makes it an ideal candidate for sustainable catalysis. A case study highlighted its application in Friedel-Crafts reactions where it outperformed traditional catalysts by maintaining high activity over multiple cycles, thus reducing waste and cost associated with catalyst recovery .
Mechanism of Action
The mechanism of action of gallium(III) trifluoromethanesulfonate primarily involves its role as a Lewis acid. It facilitates various organic reactions by accepting electron pairs from reactants, thereby stabilizing reaction intermediates and lowering activation energies. In biological systems, gallium compounds can replace iron in redox enzymes, inhibiting bacterial growth by targeting iron-dependent processes .
Comparison with Similar Compounds
Comparison with Similar Metal Triflates
Physical and Chemical Properties
Key Observations:
Molecular Weight : Gallium triflate has a higher molecular weight than scandium triflate (492.16 vs. 516.93 g/mol), which may influence molar efficiency in catalytic reactions .
Catalytic Utility : Scandium triflate is a well-established catalyst in Friedel-Crafts and Diels-Alder reactions , while gallium triflate’s larger ionic radius may favor different substrate interactions .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Gallium(III) trifluoromethanesulfonate?
- Methodology : Synthesis typically involves reacting gallium(III) oxide or gallium(III) chloride with trifluoromethanesulfonic acid under anhydrous conditions. The product is purified via recrystallization from non-polar solvents. Characterization employs:
- FT-IR spectroscopy to confirm the presence of trifluoromethanesulfonate (CF₃SO₃⁻) bands (~1260 cm⁻¹ for S=O stretching).
- Elemental analysis (e.g., ICP-OES) to verify gallium content.
- X-ray crystallography for structural elucidation .
Q. What are the primary applications of this compound in organic synthesis?
- Key Use : As a water-tolerant Lewis acid catalyst for Friedel-Crafts alkylation, acylation, and cyclization reactions. Advantages include:
- Reusability : Retains activity after multiple cycles in aqueous or protic media.
- Selectivity : Higher regioselectivity compared to AlCl₃ or FeCl₃ in aromatic substitutions .
- Example : Catalyzes benzoylation of anisole in aqueous ethanol at 60°C with >90% yield .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust.
- Storage : Keep in sealed containers under inert gas (argon or nitrogen) to prevent moisture absorption. Store at room temperature in a dry, ventilated area .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and collect residues in chemical waste containers .
Advanced Research Questions
Q. How does the catalytic efficiency of this compound compare to other Lewis acids in aqueous media?
- Experimental Design : Compare turnover numbers (TON) and reaction rates in Friedel-Crafts alkylation using:
- Control Catalysts : Sc(OTf)₃, Yb(OTf)₃, and Hf(OTf)₄.
- Conditions : Vary solvent polarity (water, DMF, THF) and temperature (25–80°C).
- Data Analysis : Gallium(III) triflate shows superior stability in water due to its lower hydrolysis constant (log K < 2) vs. Sc(OTf)₃ (log K ≈ 3.5). However, Yb(OTf)₃ may outperform it in high-temperature non-aqueous systems .
Q. What strategies mitigate the hygroscopic nature of this compound in storage?
- Approach 1 : Pre-dry storage containers at 120°C and use molecular sieves (3Å) in desiccators.
- Approach 2 : Synthesize stable adducts (e.g., with THF or DMSO) to reduce moisture sensitivity.
- Validation : Monitor water content via Karl Fischer titration before and after storage .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate electrophilicity indices (e.g., Parr functions) to predict sites for Lewis acid-base interactions.
- Solvent Effects : Use COSMO-RS models to simulate activity in ionic liquids or supercritical CO₂.
- Case Study : Modeling predicts enhanced catalytic activity in fluorinated solvents due to stabilization of the Ga³⁺ center .
Q. Data Contradictions and Validation
Q. How to resolve discrepancies in reported catalytic activity of this compound across studies?
- Root Causes : Variability in purity (e.g., residual triflic acid), moisture content, or solvent choice.
- Validation Protocol :
- Standardized Testing : Replicate reactions under identical conditions (solvent, substrate ratio, temperature).
- Purity Check : Use ¹⁹F NMR to quantify free triflate ions, which indicate decomposition .
Q. Why are ecological toxicity data for this compound limited, and how can researchers address this gap?
Properties
CAS No. |
74974-60-0 |
---|---|
Molecular Formula |
CHF3GaO3S |
Molecular Weight |
219.80 g/mol |
IUPAC Name |
gallium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
MQNJVGVYZGUIGG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ga] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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